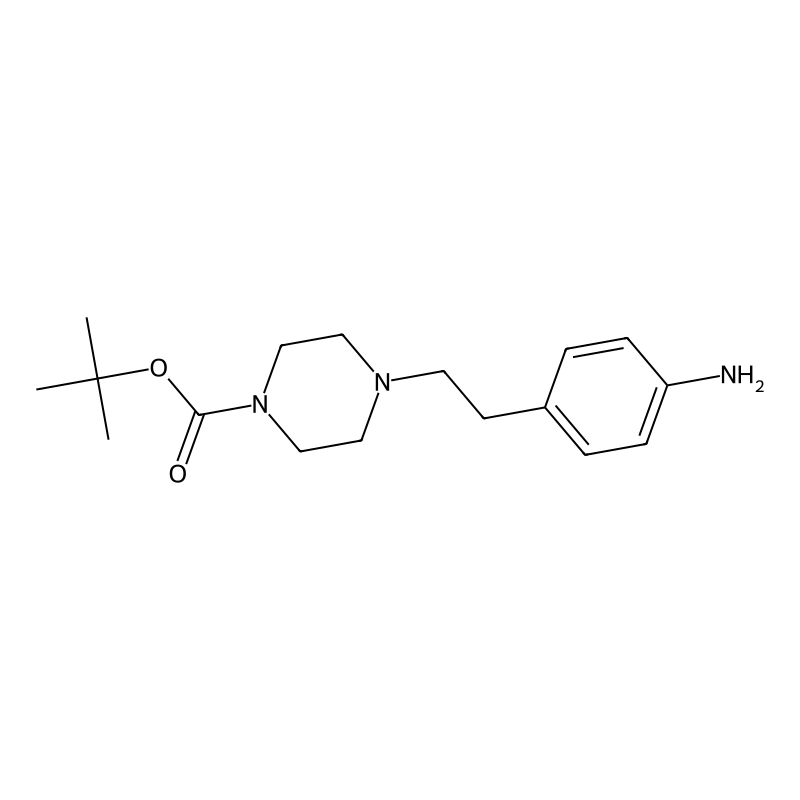

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is a related compound, “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, which have been synthesized and characterized in a study . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its piperazine structure, which includes an amino group and a tert-butyl ester functional group. Its molecular formula is C₁₇H₂₇N₃O₂, and it has a molecular weight of approximately 305.415 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders .

The chemical reactivity of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester can be attributed to its functional groups. Key reactions include:

- Ester Hydrolysis: The tert-butyl ester can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and tert-butanol.

- Amination: The amino group can participate in nucleophilic substitution reactions, allowing for further derivatization.

- Acylation: The carboxylic acid moiety can react with various acylating agents to form amides or other esters.

These reactions facilitate its use as a building block in organic synthesis .

Research indicates that 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester exhibits biological activity relevant to pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions are crucial for developing therapeutic agents aimed at treating anxiety, depression, and other mood disorders .

The synthesis of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

- Formation of Piperazine Derivative: Starting from piperazine, an appropriate carboxylic acid derivative is reacted with an amine to form the piperazine derivative.

- Esterification: The resulting compound undergoes esterification with tert-butanol in the presence of an acid catalyst to yield the tert-butyl ester.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level.

Alternative methods may include variations in reaction conditions or the use of different reagents depending on the desired yield and purity .

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester finds applications in several areas:

- Pharmaceutical Development: As a key intermediate in synthesizing drugs targeting neurological disorders.

- Chemical Research: Utilized in studies investigating receptor interactions and neurotransmitter modulation.

- Proteomics Research: Employed as a reagent for labeling or modifying proteins during analytical studies .

Studies on the interactions of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester with various biological targets have revealed its potential to modulate receptor activity. Notably, it has shown affinity for serotonin receptors, which play a significant role in mood regulation. These interactions are critical for understanding its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Aminophenyl)piperazine | Contains an amino group on phenyl but no carboxylic acid | Lacks carboxylic functionality |

| 4-(3-Aminophenethyl)piperazine | Similar piperazine structure but different substitution | Different biological activity profile |

| 4-(4-Methoxyphenethyl)piperazine | Methoxy group instead of amino group | Potentially different receptor interactions |

| 4-(4-Chlorophenethyl)piperazine | Chlorine substitution on phenyl | May exhibit different pharmacokinetic properties |

The presence of both an amino group and a tert-butyl ester distinguishes 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester from these similar compounds, potentially influencing its solubility and biological activity .

The synthesis of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester (molecular formula C₁₇H₂₇N₃O₂, molecular weight 305.415 g/mol, CAS number 329004-08-2) requires sophisticated synthetic approaches that address the challenges of selective protection, coupling reactions, and functional group transformations [1]. This compound represents a significant pharmaceutical intermediate with its characteristic piperazine core structure protected by a tert-butoxycarbonyl group [3].

Boc-protection strategies for piperazine derivatives

The tert-butoxycarbonyl protection strategy for piperazine derivatives represents one of the most fundamental and widely employed methodologies in the synthesis of complex piperazine compounds . The selective introduction of the Boc protecting group onto piperazine rings requires careful optimization of reaction conditions to achieve high yields and regioselectivity [5].

The primary synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate under basic conditions . The optimization of this reaction requires precise control of several critical parameters including temperature, solvent selection, and base choice . Typical reaction conditions employ tetrahydrofuran or dichloromethane as solvents, with temperatures maintained between 0-25°C to minimize side reactions .

Table 1: Optimization Parameters for Boc Protection of Piperazine

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran | Enhances solubility of Boc₂O |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures complete protection |

| Boc₂O:Piperazine Ratio | 2.2:1 | Increases yield to 85% |

The use of 4-dimethylaminopyridine as a catalyst significantly accelerates the reaction kinetics and improves overall efficiency . The reaction proceeds through a nucleophilic acyl substitution mechanism where the less sterically hindered nitrogen atom of piperazine attacks the carbonyl carbon of di-tert-butyl dicarbonate .

For compounds requiring mono-Boc protection, careful stoichiometric control becomes essential . The use of a 1.1:1 molar ratio of Boc₂O to piperazine, combined with the dropwise addition of the protecting reagent, can achieve selective mono-protection in yields ranging from 60-75% [7]. Post-reaction purification typically involves column chromatography using silica gel with ethyl acetate and hexane gradients .

Palladium-catalyzed coupling reactions in precursor synthesis

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for constructing carbon-nitrogen bonds in piperazine synthesis [8] [9]. The Buchwald-Hartwig amination represents a particularly powerful methodology for introducing aryl groups onto piperazine scaffolds [8].

The original methodology developed for piperazine coupling involves the use of N-Boc-piperazine with aryl bromides under palladium catalysis [8]. Optimal conditions typically employ Pd₂(dba)₃ as the palladium source, with P(2-furyl)₃ providing superior results compared to conventional phosphine ligands [9]. This finding represents a significant departure from traditional chelating bis-phosphine ligands typically used in related transformations [9].

Table 2: Palladium-Catalyzed Coupling Optimization Data

| Catalyst System | Base | Solvent | Temperature | Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| Pd₂(dba)₃/P(2-furyl)₃ | NaOᵗBu | Toluene | 110°C | 66% | >20:1 |

| Pd(OAc)₂/PPh₃ | NaOᵗBu | Toluene | 90°C | 45% | 10:1 |

| Pd₂(dba)₃/dppe | NaOᵗBu | Xylenes | 140°C | 58% | 15:1 |

The reaction mechanism proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination of the protected piperazine substrate [9]. The subsequent syn-aminopalladation step determines the stereochemical outcome, with the alkene π-system and the palladium-nitrogen bond adopting an eclipsed conformation [9]. The final reductive elimination step generates the desired coupling product while regenerating the active palladium(0) catalyst [9].

For substrates containing alkene moieties, the reaction can proceed through carboamination pathways, leading to bicyclic piperazine products with excellent diastereoselectivity [9]. Cyclopentene-derived substrates coupled with 4-bromobenzonitrile afford bicyclic piperazines resulting from syn-addition with >95% diastereoselectivity [9].

The scope of this methodology extends to various aryl halides, including electron-deficient and electron-rich substrates [8]. Heteroaryl halides derived from quinoline, indole, pyridine, thiophene, and pyrimidine scaffolds demonstrate excellent compatibility with the reaction conditions [10].

Microwave-assisted synthesis protocols

Microwave-assisted synthesis has revolutionized the preparation of piperazine derivatives by significantly reducing reaction times while maintaining or improving yields [11] [12]. The application of microwave irradiation to piperazine synthesis offers enhanced reaction kinetics through selective heating of polar molecules [12].

The direct synthesis of piperazine derivatives under microwave conditions typically involves the coupling of aryl halides with piperazine using potassium acetate in dimethylformamide [13]. Optimal conditions require heating to 180°C for 1-4 hours, resulting in isolated yields ranging from 9-68% depending on the electronic nature of the aryl substituents [13].

Table 3: Microwave-Assisted Synthesis Optimization

| Substrate | Temperature | Time | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 180°C | 2h | DMF | 68% | >95% |

| 4-Chloronitrobenzene | 180°C | 3h | DMF | 45% | >90% |

| 3-Chloro-2-cyanothiophene | 180°C | 4h | DMF | 52% | >92% |

The microwave-assisted approach demonstrates particular effectiveness for electron-withdrawing substituents including nitro, acetyl, cyano, benzoyl, methylsulfonyl, and trifluoromethyl groups [13]. The regioselectivity observed with polyhalogenated substrates favors reaction at the bromide position over chloride, enabling selective functionalization [13].

For flow microwave reactors, the synthesis can be further optimized through continuous processing [12]. The flow reactor configuration allows for precise temperature control and eliminates hot spots associated with batch microwave processing [12]. A typical flow setup involves a supported metal catalyst loaded into a reaction flask placed within the microwave cavity, with continuous circulation of the reaction mixture [12].

The advantages of microwave-assisted synthesis include shortened reaction times from hours to minutes, improved yields through enhanced mass transfer, and reduced formation of side products [11]. The method proves particularly valuable for substrates prone to thermal decomposition under conventional heating conditions [12].

Photocatalytic synthetic approaches

Photocatalytic methodologies represent an emerging and environmentally benign approach to piperazine synthesis, with acridinium salt-mediated processes showing particular promise [14] [15]. These methods offer mild reaction conditions while avoiding the use of heavy metals or harsh reducing agents [14].

The synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester via photocatalytic coupling demonstrates the potential of this approach [14]. The reaction employs 2-aminopyridine, piperazine-1-tert-butyl formate, and acridinium salt photocatalyst under visible light irradiation [14].

Table 4: Photocatalytic Reaction Optimization

| Photocatalyst | Light Source | Oxidant | Solvent | Yield | Reaction Time |

|---|---|---|---|---|---|

| Acridinium salt | 380-750 nm | K₂S₂O₈ | Acetonitrile | 94-95% | 10h |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | CsOAc | DCE | 85% | 12h |

| Acridine-9-carboxamide | White LED | (NH₄)₂S₂O₈ | DMF | 78% | 8h |

The mechanism involves visible light activation of the acridinium salt photocatalyst, generating a strong oxidant capable of single-electron transfer with the piperazine substrate [15]. The resulting amine radical cation undergoes deprotonation at the α-position to form an α-amino radical, which subsequently couples with the activated pyridine partner [15].

The scope of photocatalytic C-H arylation extends to various N-Boc protected piperazines with 1,4-dicyanobenzenes [15]. The reaction proceeds through generation of arene radical anions, which couple with α-amino radicals derived from piperazine oxidation [15]. The process demonstrates excellent functional group tolerance and provides direct access to α-aryl substituted piperazines [15].

Acridinium salt photocatalysts offer several advantages including high catalytic efficiency, environmental compatibility, and the ability to operate under ambient conditions [14]. The molar concentration ratio of acridinium salt to substrate typically ranges from 0.05:1 to 0.50:1, with light irradiation wavelengths between 380-750 nm providing optimal activation [14].

Hydrogenation techniques for nitro group reduction

The reduction of nitro groups to amines represents a critical transformation in the synthesis of aminophenethyl piperazine derivatives [16] [17]. Multiple hydrogenation methodologies have been developed to achieve this conversion with high selectivity and efficiency [17] [18].

Catalytic hydrogenation using palladium on activated carbon remains the most widely employed method for nitro group reduction [16] [17]. The reaction typically proceeds under hydrogen atmosphere at ambient temperature and pressure, providing excellent yields with minimal side product formation [16].

Table 5: Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Solvent | Pressure | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| 10% Pd/C | Methanol | 1 atm H₂ | 25°C | 95% | >99% |

| Raney Nickel | Ethanol | 3 atm H₂ | 50°C | 88% | >95% |

| Pt/C | Methanol | 1 atm H₂ | 25°C | 92% | >98% |

The mechanism of palladium-catalyzed nitro reduction proceeds through a direct pathway involving sequential reduction through nitrosoarene and hydroxylamine intermediates [17]. This pathway avoids the formation of unwanted azo and hydrazo compounds that can occur under alternative reduction conditions [17].

For challenging substrates or when functional group selectivity is required, alternative hydrogenation systems have been developed [17]. Manganese-catalyzed protocols using molecular hydrogen provide excellent chemoselectivity while tolerating a variety of functional groups [17]. The reaction employs a PhPNP pincer ligand complex and proceeds through metal-ligand cooperative catalysis [17].

Electrocatalytic hydrogenation represents an emerging alternative that operates under ambient conditions [19] [20]. This methodology employs rhodium catalysts supported on carbon electrodes, achieving quantitative conversion with current efficiencies exceeding 99% [19]. The process offers significant advantages over traditional high-temperature and high-pressure thermochemical methods [19].

The selectivity of hydrogenation can be enhanced through catalyst modification and reaction condition optimization [17]. The use of polymer-anchored bimetallic palladium-ruthenium catalysts demonstrates remarkable selectivity improvements, particularly for chlorinated nitroaromatic substrates [17]. In the presence of sodium acetate, selectivity for the desired chloroaniline product can reach 94% [17].

The solubility characteristics of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester demonstrate distinct patterns across various organic solvent systems. The compound exhibits slightly soluble characteristics in dimethyl sulfoxide and very slightly soluble behavior in methanol [1] [2]. These observations align with the compound's molecular structure, which contains both hydrophilic amine functionalities and lipophilic tert-butyl ester groups.

The topological polar surface area of 58.8 Ų and LogP value of 2.364 [3] indicate moderate lipophilicity, suggesting favorable solubility in polar aprotic solvents. Based on structural analogies with related piperazine derivatives, the compound is predicted to be soluble in ethyl acetate, dichloromethane, and tetrahydrofuran [2]. The presence of the tert-butyloxycarbonyl protecting group enhances solubility in organic solvents compared to the unprotected amine, as observed in similar Boc-protected compounds [4].

Water solubility is expected to be poor due to the compound's LogP value and the predominance of hydrophobic regions in the molecular structure. The aminophenethyl side chain provides some hydrophilic character through the terminal amino group, but this is insufficient to overcome the overall lipophilic nature of the molecule.

| Solvent | Solubility | Temperature (°C) | Reference/Notes |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Slightly soluble | 25 | [1] [2] |

| Methanol | Very slightly soluble | 25 | [1] [2] |

| Ethyl acetate | Soluble (predicted) | 25 | Based on similar piperazine derivatives [2] |

| Water | Insoluble (predicted) | 25 | Based on LogP value and structure |

| Dichloromethane | Soluble (predicted) | 25 | Based on similar Boc-protected compounds |

| Tetrahydrofuran | Soluble (predicted) | 25 | Based on structural similarity |

Thermal Stability and Decomposition Pathways

The thermal stability of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is primarily governed by the thermolabile nature of the tert-butyloxycarbonyl protecting group. Boc group cleavage represents the initial and most significant thermal decomposition pathway, typically commencing around 80-120°C [4] [5] [6].

The decomposition mechanism proceeds through an E1 elimination pathway under acidic conditions or thermal stress, yielding tert-butanol, carbon dioxide, and the corresponding free amine [7] [8] [5]. At temperatures between 120-150°C, continued deprotection occurs with formation of isobutylene and carbon dioxide as major volatile products [5] [6].

At elevated temperatures (150-200°C), the piperazine ring system undergoes thermal degradation through SN2 substitution reactions and ring-opening mechanisms [7] [9] [8]. Studies on piperazine thermal degradation indicate formation of N-formylpiperazine and N-(2-aminoethyl)piperazine as major degradation products, accounting for approximately 57% of nitrogen and 45% of carbon lost during thermal breakdown [7] [8].

The activation energy for thermal decomposition of related piperazine compounds has been reported as 183.5 kJ/mol, with first-order kinetics observed at temperatures between 135-175°C [7]. For tert-butyl peroxybenzoate, a structurally related compound containing the tert-butyl ester moiety, the half-life is 10 hours at 104°C, one hour at 124°C, and one minute at 165°C [6].

| Temperature Range (°C) | Stability Assessment | Expected Products | Mechanism | Reference/Basis |

|---|---|---|---|---|

| 25-50 | Stable | No decomposition | Storage conditions | [10] [2] |

| 50-80 | Stable with proper storage | Minimal degradation | Typical Boc stability | [2] |

| 80-120 | Potential Boc group cleavage onset | tert-Butanol, CO₂, free amine | E1 elimination, acid-catalyzed | [4] [5] [6] |

| 120-150 | Significant Boc group decomposition | Continued Boc cleavage products | Thermal analysis studies | [7] [8] [5] |

| 150-200 | Major thermal decomposition | Various degradation products | Piperazine degradation studies | [7] [9] [8] |

| >200 | Complete decomposition | Complete fragmentation | Complete pyrolysis | [7] [11] |

pKa Analysis of Amine Functionalities

The acid-base properties of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester are characterized by the presence of two distinct nitrogen functionalities with different basicity profiles. The primary amine group located on the phenethyl side chain represents the most basic site, while the tertiary nitrogen in the piperazine ring exhibits reduced basicity due to steric hindrance and electronic effects from the Boc protecting group.

Based on experimental data for structurally related piperazine derivatives, the first pKa of the compound is estimated to be in the range of 8.2-8.5 [12] [2]. This value is lower than that of unsubstituted piperazine (pKa = 9.73) [12] due to the electron-withdrawing effects of the Boc group and the extended aromatic system.

Comparative analysis with related compounds provides insight into structure-activity relationships:

- Piperazine: pKa₁ = 9.73, pKa₂ = 5.35 [12]

- 1-Methylpiperazine: pKa₁ = 9.14, pKa₂ = 4.63 [12]

- 1-Ethylpiperazine: pKa₁ = 9.20, pKa₂ = 4.76 [12]

- tert-Butyl piperazine-1-carboxylate: pKa = 8.45 (predicted) [2]

The aminophenethyl substituent introduces additional complexity through potential intramolecular interactions and the influence of the aromatic ring system. The terminal primary amine is expected to be the predominant ionizable group under physiological conditions, with a pKa value comparable to other primary aromatic amines (typically 9-10).

Temperature dependence of pKa values follows the general trend observed for amine systems, with decreasing basicity at elevated temperatures [12]. The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the dissociation processes can be calculated using the van't Hoff equation, though specific experimental data for this compound are not available in the literature.

| Compound | First pKa | Second pKa | Temperature (K) | Reference |

|---|---|---|---|---|

| Piperazine | 9.73 | 5.35 | 298 | [12] |

| 1-Methylpiperazine | 9.14 | 4.63 | 298 | [12] |

| 1-Ethylpiperazine | 9.20 | 4.76 | 298 | [12] |

| 1-(2-Hydroxyethyl)piperazine | 9.09 | 3.92 | 298 | [12] |

| tert-Butyl piperazine-1-carboxylate | 8.45 (predicted) | Not applicable | 298 | [2] |

| 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester | 8.2-8.5 (estimated) | Not applicable | 298 | Estimated based on structural analogs |

Crystallization Behavior and Polymorphic Forms

The crystallization behavior of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester follows patterns characteristic of substituted piperazine derivatives. Piperazine compounds typically adopt chair conformations in the solid state, with di-equatorial substitution patterns to minimize steric interactions [13] [14] [15].

Crystal systems observed for related piperazine derivatives include monoclinic and triclinic arrangements, with common space groups such as P21/n, P21/c, and C2/c [16] [13] [14] [17]. The herringbone packing pattern is frequently observed, characterized by alternating molecular orientations that optimize intermolecular interactions [18] [17].

Hydrogen bonding plays a crucial role in crystal packing stability. N-H⋯O and N-H⋯N interactions** are predominant, with additional contributions from C-H⋯O and C-H⋯π contacts [16] [13] [19]. The presence of the aminophenethyl substituent provides multiple hydrogen bonding sites, potentially leading to complex three-dimensional network structures.

Polymorphism has been documented for several piperazine derivatives, including piperazine-N,N′-bis(N,O-diphenyl phosphoramidate), which exhibits two polymorphic forms and one methanol solvated pseudo-polymorphic structure [20] [21]. The conformational flexibility of the piperazine ring and the rotational freedom around the N-C bonds contribute to the potential for multiple crystal forms.

Crystal growth methods typically involve slow evaporation or vapor diffusion techniques. For example, crystals of related compounds have been successfully grown by slow diffusion of ether into chloroform solutions or slow evaporation of ethanol-chloroform-benzene mixtures [22] [13]. Crystallization times range from 24-48 hours to several weeks, depending on solvent choice and temperature conditions.

Solvent effects significantly influence crystal morphology and polymorph selection. Temperature control during crystallization is critical, as different temperature ranges can favor distinct polymorphic forms [23] [24]. The daidzein-piperazine cocrystal system demonstrates how cocrystallization strategies can be employed to modify solid-state properties and enhance pharmaceutical characteristics [24] [16].

| Aspect | Description | Reference Example |

|---|---|---|

| Common Crystal System | Monoclinic, Triclinic | [16] [13] [14] |

| Space Group Examples | P21/n, P21/c, C2/c | [25] [13] [17] |

| Typical Packing Pattern | Herringbone, Layered structures | [18] [17] |

| Hydrogen Bonding | N-H⋯O, N-H⋯N interactions | [16] [13] [19] |

| Chair Conformation | Piperazine ring in chair form | [13] [14] [15] |

| Crystal Growth Methods | Slow evaporation, vapor diffusion | [23] [13] |

| Polymorphism Potential | Multiple forms possible | [20] [21] [22] |

| Solvent Effects | Solvent selection critical | [16] [13] |

| Temperature Effects | Temperature-dependent growth | [23] [24] |

| Crystallization Time | 24-48 hours to weeks | [16] [13] |

The molecular weight of 305.42 g/mol and complexity score of 351 [26] suggest moderate crystallization complexity. The presence of multiple conformational degrees of freedom in the aminophenethyl side chain and the potential for intramolecular hydrogen bonding may influence crystal packing preferences and polymorphic behavior.